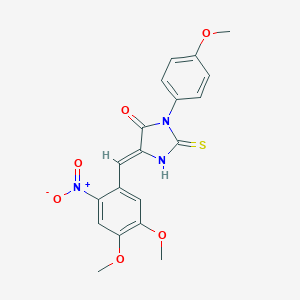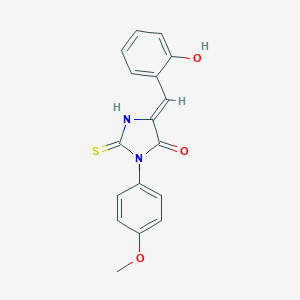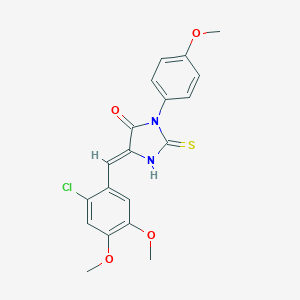![molecular formula C16H14FN3OS B307058 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307058.png)
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, also known as FDM-1, is a small molecule inhibitor that has shown promising results in scientific research. FDM-1 has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one involves its ability to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting the activity of DHODH, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one disrupts the biosynthesis of pyrimidine nucleotides, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of DHODH, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the expression of several genes that are involved in cancer cell growth and proliferation. In addition to its effects on cancer cells, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one is its ability to inhibit the growth of cancer cells and bacterial strains. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to be relatively easy to synthesize, making it a potential candidate for further research. However, one limitation of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one is its potential toxicity. Further research is needed to determine the toxicity of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one and its potential side effects.
Direcciones Futuras
There are several future directions for the research of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one as a cancer therapy. Further research is needed to determine the efficacy of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one in vivo and its potential side effects. Another potential direction is the development of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one as an antibacterial agent. Further research is needed to determine the effectiveness of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one against bacterial strains in vivo. Additionally, further research is needed to determine the potential toxicity of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one and its potential side effects.
Métodos De Síntesis
The synthesis of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate to form the Schiff base. The Schiff base is then reacted with 2-iminothiazolidin-4-one to form 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one. The synthesis of 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been reported in several scientific articles and has been found to be a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential as a cancer therapy. Several scientific studies have shown that 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its potential as a cancer therapy, 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has also been studied for its antibacterial properties. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C16H14FN3OS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
Clave InChI |
INCCULVWLNNSJM-ZSOIEALJSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)



![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)